molecular formula C9H6ClNO B8679377 2-Chloro-4-(2-oxoethyl)benzonitrile

2-Chloro-4-(2-oxoethyl)benzonitrile

Cat. No.: B8679377
M. Wt: 179.60 g/mol
InChI Key: JPMASVDFLRVTEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(2-oxoethyl)benzonitrile is an aromatic nitrile derivative featuring a chloro substituent at the 2-position and a 2-oxoethyl group at the 4-position of the benzene ring. This compound is of interest in medicinal chemistry and materials science due to its electron-withdrawing substituents (chloro and nitrile) and the reactive ketone moiety in the oxoethyl group, which can participate in further chemical modifications.

Properties

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

IUPAC Name

2-chloro-4-(2-oxoethyl)benzonitrile

InChI

InChI=1S/C9H6ClNO/c10-9-5-7(3-4-12)1-2-8(9)6-11/h1-2,4-5H,3H2

InChI Key

JPMASVDFLRVTEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC=O)Cl)C#N

Origin of Product

United States

Comparison with Similar Compounds

2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile (CAS 1068162-79-7)

  • Structure : Contains two chloro groups and two nitrile groups, leading to enhanced electron-withdrawing effects compared to the single chloro and nitrile in the target compound.
  • Key Difference : The absence of a ketone group limits its utility in reactions requiring nucleophilic acyl substitution.

4-Chloro-2-[2-[4-[(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]benzonitrile (CAS 72968-68-4)

  • Structure: Features a diazenyl (-N=N-) linker and a hydroxyethylamino group, introducing both hydrogen-bonding capacity and pH-sensitive behavior.
  • Implications : Likely used in dye synthesis or as a photoresponsive material due to the diazenyl group, contrasting with the target compound’s ketone-driven reactivity .

2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile Hydrochloride

  • Structure : Incorporates a pyrazole ring, a heterocycle with tautomeric properties, instead of the oxoethyl group.
  • Implications : The pyrazole moiety enhances binding affinity in biological targets (e.g., androgen receptor antagonists), whereas the oxoethyl group offers a site for covalent modifications like Schiff base formation .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₉H₆ClNO 179.61 Chloro, nitrile, ketone High polarity, reactive ketone
2-Chloro-4-(3-methoxyphenyl)benzonitrile C₁₄H₁₀ClNO 243.69 Methoxy, chloro, nitrile Lipophilic due to methoxy group
2-Chloro-4-(2-oxo-1-pyrrolidinyl)benzonitrile C₁₁H₁₀ClN₂O 230.67 Chloro, nitrile, pyrrolidinone Enhanced solubility from cyclic amide
2-(4-Chlorophenyl)-3-oxobutyronitrile C₁₀H₈ClNO 193.63 Chloro, nitrile, ketone Similar ketone reactivity but simpler structure

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